molecular formula C18H17NO5S B5358859 (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B5358859
M. Wt: 359.4 g/mol
InChI Key: OJSOBDVFOVQFSP-CMDGGOBGSA-N
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Description

(2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with an appropriate amine, followed by the introduction of the methoxycarbonyl group and the oxobutenoic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2,5-dimethylthiophene and 3-methylthiophene.

    Methoxycarbonyl Compounds: Molecules like methyl 3-methoxypropanoate and methyl 2-methoxybenzoate.

    Oxobutenoic Acid Derivatives: Compounds such as 4-oxobut-2-enoic acid and its esters.

Uniqueness: What sets (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the thiophene ring, methoxycarbonyl group, and oxobutenoic acid moiety in a single molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(E)-4-[[3-methoxycarbonyl-5-(1-phenylethyl)thiophen-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-11(12-6-4-3-5-7-12)14-10-13(18(23)24-2)17(25-14)19-15(20)8-9-16(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSOBDVFOVQFSP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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